molecular formula C8H9NO2 B7546901 (2R)-2-(pyridin-3-yl)propanoic acid

(2R)-2-(pyridin-3-yl)propanoic acid

Cat. No.: B7546901
M. Wt: 151.16 g/mol
InChI Key: RVSGAPGURIPIFA-ZCFIWIBFSA-N
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Description

The compound "(2R)-2-(pyridin-3-yl)propanoic acid" is a chiral carboxylic acid featuring a pyridine ring substituted at the 3-position on the second carbon of a propanoic acid backbone in the R-configuration. These analogs share a pyridinyl substituent but include additional functional groups like amino acids, which influence their physicochemical and biological properties .

Key Properties of (2R)-2-Amino-3-(pyridin-3-yl)propanoic Acid (Structural Analog):

  • Molecular Formula: C₈H₁₀N₂O₂
  • Molecular Weight: 166.18 g/mol
  • Appearance: Cream-colored solid or white-to-off-white powder
  • Purity: ≥98% (varies by supplier)
  • Functional Groups: Amino (-NH₂) and carboxylic acid (-COOH) groups, with a pyridin-3-yl substituent on the β-carbon.

Properties

IUPAC Name

(2R)-2-pyridin-3-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(8(10)11)7-3-2-4-9-5-7/h2-6H,1H3,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGAPGURIPIFA-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable propanoic acid derivative.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often using a catalyst to facilitate the process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(pyridin-3-yl)propanoic acid can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (2R)-2-(pyridin-3-yl)propanoic acid can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It can bind to specific receptors, aiding in the study of receptor-ligand interactions.

Medicine:

    Drug Development: this compound derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2R)-2-(pyridin-3-yl)propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing the signaling pathways associated with the receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares "(2R)-2-amino-3-(pyridin-3-yl)propanoic acid" and structurally related compounds based on substituents, molecular properties, and available

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Physical Form Purity Key Differences Source
(2R)-2-Amino-3-(pyridin-3-yl)propanoic acid Pyridin-3-yl, amino, carboxylic acid C₈H₁₀N₂O₂ 166.18 Cream solid/white powder 98–98.5% Pyridine ring at β-position; chiral center
(2R)-2-Amino-3-phenylpropanoic acid Phenyl, amino, carboxylic acid C₉H₁₁NO₂ 165.19* Not specified Not reported Aromatic phenyl vs. pyridine substituent
(2R)-2-(Pyrimidin-2-ylamino)-propanoic acid Pyrimidin-2-ylamino, carboxylic acid C₇H₁₀N₄O₂ 182.18 Not specified Not reported Pyrimidine-based amino substituent
(2S)-3-Phenyl-2-[(3R)-pyrrolidin-3-yl]propanoic acid Phenyl, pyrrolidinyl, carboxylic acid C₁₃H₁₇NO₂ 231.28 Not specified Not reported Larger heterocyclic (pyrrolidine) substituent

Notes on Comparison:

Substituent Effects: Pyridine vs. phenyl substituents (e.g., in ) alter electronic properties and solubility.

Chirality : All listed compounds are chiral, with the R- or S-configuration critically influencing biological activity and receptor binding .

Purity Discrepancies: The purity of "(2R)-2-amino-3-(pyridin-3-yl)propanoic acid" varies slightly between suppliers (98% vs. 98.5%), possibly due to synthesis or purification methods .

Limitations and Discrepancies

  • Data Gaps: The non-amino variant "(2R)-2-(pyridin-3-yl)propanoic acid" lacks detailed physicochemical or biological data in the provided evidence.
  • Structural Ambiguity: Some synonyms (e.g., "3-Pyridinepropanoic acid, α-amino-, (R)") conflate amino and non-amino derivatives, necessitating caution in interpretation .

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